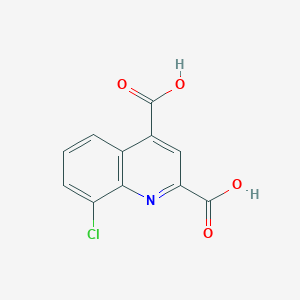

8-Chloroquinoline-2,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPXAPZONTLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies for 8 Chloroquinoline 2,4 Dicarboxylic Acid

Classical and Modified Synthetic Routes for Quinoline-2,4-dicarboxylic Acids

Traditional methods for quinoline (B57606) synthesis, many of which date back over a century, remain foundational in organic chemistry. These routes often involve condensation and cyclization reactions, which can be adapted for the synthesis of complex derivatives like 8-Chloroquinoline-2,4-dicarboxylic acid.

The Pfitzinger reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize this compound via this route, one would theoretically start with 4-chloroisatin (B1294897) and a dicarbonyl compound such as pyruvic acid. The reaction of isatin with pyruvic acid typically yields quinoline-2,4-dicarboxylic acid. Therefore, the use of a 4-substituted isatin is crucial for introducing the chlorine atom at the desired position. The general Pfitzinger reaction has been widely applied to produce a variety of quinoline-4-carboxylic acid derivatives. jocpr.comijsr.net

Table 1: Overview of the Pfitzinger Reaction

| Feature | Description |

|---|---|

| Reactants | Isatin (or substituted isatin) and a carbonyl compound (ketone or aldehyde with α-methylene group). |

| Reagent | Strong base (e.g., potassium hydroxide). |

| Product | Substituted quinoline-4-carboxylic acid. wikipedia.org |

| Key Intermediate | A keto-acid formed by the hydrolysis of isatin. wikipedia.org |

Isatin and its derivatives are exceptionally versatile precursors in heterocyclic synthesis, extending beyond the Pfitzinger reaction. researchgate.netnih.govmdpi.com Various condensation reactions leverage the reactive C-3 carbonyl group of the isatin core. For instance, the Halberkann variant, which involves the reaction of N-acyl isatins with a base, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Other isatin-based strategies involve condensation with active methylene (B1212753) compounds, which can lead to a diverse array of heterocyclic systems. mdpi.comdergipark.org.tr While not all of these directly produce the quinoline-2,4-dicarboxylic acid scaffold, the reactivity of isatin provides a rich platform for developing novel synthetic pathways. The key to synthesizing the target compound remains the selection of an appropriately substituted isatin (4-chloroisatin) and a suitable condensation partner that can generate the C2 and C4 carboxylic acid functionalities.

An alternative to building the heterocyclic system from acyclic precursors is to functionalize a pre-existing 8-chloroquinoline (B1195068) core. This approach relies on the regioselective introduction of the two carboxylic acid groups at the C-2 and C-4 positions.

A potential strategy involves the oxidation of alkyl groups. For example, one could synthesize 8-chloro-2,4-dimethylquinoline (B8786137) and then oxidize the two methyl groups to carboxylic acids. Various oxidizing agents are known to be effective for this type of transformation on heterocyclic systems.

Another approach is the direct halogenation of a quinoline derivative. Metal-free protocols for the regioselective C5–H halogenation of 8-substituted quinolines have been developed, highlighting the ability to control the position of halogenation on the quinoline ring. rsc.org Conversely, starting with a di-halogenated 8-chloroquinoline, such as 8-chloro-2,4-dibromoquinoline, could allow for the introduction of the carboxylic acid groups via methods like metal-catalyzed carbonylation or lithium-halogen exchange followed by quenching with carbon dioxide. The amination of 4-chloroquinoline-3-carboxylic acid esters demonstrates the feasibility of nucleophilic displacement at the 4-position, which could be part of a broader functionalization strategy. acs.org

Contemporary Synthetic Strategies

Modern organic synthesis emphasizes efficiency, atom economy, and the use of catalytic systems. These advanced methodologies offer powerful alternatives to classical named reactions for the construction of complex molecular frameworks like this compound.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Catalysts based on copper, palladium, iron, and other metals are frequently used to construct the quinoline scaffold with high efficiency and control over substitution patterns. organic-chemistry.org For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been shown to produce various quinolines. rsc.org Similarly, iron-catalyzed cross-coupling reactions can be employed to functionalize heteroaromatic compounds. organic-chemistry.org

The synthesis of quinoline carboxylic acids can also be achieved through catalytic methods. Axially chiral quinoline-2-carboxylic acid-copper catalysts have been developed for enantioselective synthesis, demonstrating the integration of catalytic processes with the quinoline carboxylic acid structure. acs.org These catalytic approaches often proceed under milder conditions than classical methods and exhibit broad functional group tolerance, making them suitable for the synthesis of highly functionalized molecules.

Table 2: Examples of Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Copper | Domino Reaction | Enaminones, 2-halobenzaldehydes | rsc.org |

| Iron | Cross-Coupling | Heteroaromatic tosylates, Grignard reagents | organic-chemistry.org |

| Palladium | Suzuki Coupling | Bromoimidazoquinolines, boronic acids | acs.org |

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. rsc.orgrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. rsc.orgresearchgate.net

Several MCRs are used for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a well-known method for producing quinoline-4-carboxylic acids. mdpi.comnih.gov Modifications to the Doebner reaction have been developed to accommodate electron-deficient anilines, which typically give low yields under conventional conditions. nih.gov

Domino reactions combine multiple bond-forming events in a single, uninterrupted sequence. For example, a three-component domino reaction has been developed for the synthesis of selenyl-substituted quinoline derivatives. acs.org Metal-free domino protocols for quinoline synthesis have also been reviewed, highlighting the trend towards more sustainable chemical processes. researchgate.net These advanced, one-pot procedures represent a powerful and efficient avenue for assembling the this compound structure from simple, readily available starting materials.

Table 3: Comparison of Advanced Synthetic Strategies

| Strategy | Key Features | Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step. | High efficiency, atom economy, diversity generation. rsc.orgrsc.org |

| Domino (Cascade) Reactions | Multiple bond-forming transformations occur sequentially in one pot. | Operational simplicity, reduced waste, construction of complex scaffolds. rsc.orgresearchgate.net |

Optimization of Reaction Conditions and Yields for Chloroquinoline Carboxylic Acid Esters

The preparation of esters of this compound is a crucial step for subsequent functionalization, as the ester groups are more amenable to certain coupling reactions and can be readily hydrolyzed back to the carboxylic acids when needed. The optimization of the synthesis of these esters is therefore of paramount importance to ensure high yields and purity.

One of the primary methods for the synthesis of the quinoline core is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound. In the case of this compound esters, a plausible synthetic route would involve the reaction of 5-chloroisatin (B99725) with a pyruvate (B1213749) ester. The reaction conditions for this transformation can be fine-tuned to maximize the yield of the desired product. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

A systematic study of the reaction conditions might involve screening various bases such as potassium hydroxide (B78521), sodium hydroxide, and potassium tert-butoxide. The choice of solvent can also significantly impact the reaction outcome, with protic solvents like ethanol (B145695) or methanol (B129727) often being employed. The temperature is another critical factor, with reactions typically being run at elevated temperatures to drive the condensation and cyclization steps.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KOH | Ethanol | 80 | 12 | 65 |

| 2 | NaOH | Ethanol | 80 | 12 | 72 |

| 3 | K-tert-butoxide | THF | 65 | 8 | 58 |

| 4 | NaOH | Methanol | 65 | 12 | 68 |

Interactive Data Table: The data suggests that sodium hydroxide in ethanol at 80°C provides the optimal conditions for the synthesis of the diethyl ester of this compound via a modified Pfitzinger approach.

Further optimization could involve exploring the use of microwave irradiation to reduce reaction times and potentially improve yields. The concentration of the reactants is another parameter that can be adjusted to favor the formation of the desired product over side products.

Chemical Transformations and Functionalization Pathways

The presence of two carboxylic acid groups and a chloro-substituent on the quinoline ring of this compound opens up a wide range of possibilities for further chemical transformations and functionalization. These transformations allow for the introduction of diverse structural motifs and the synthesis of a library of derivatives with potentially interesting biological or material properties.

Esterification and Amidation Reactions

Esterification: The carboxylic acid groups at the 2- and 4-positions can be readily converted to their corresponding esters through various esterification methods. The classic Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For instance, refluxing this compound in methanol or ethanol with a catalytic amount of sulfuric acid will yield the corresponding dimethyl or diethyl ester.

Alternative esterification methods that proceed under milder conditions can also be employed, which is particularly important if the substrate is sensitive to strong acids. These methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, allowing for its reaction with an alcohol at room temperature.

Amidation: The carboxylic acid functionalities can also be converted to amides, which are important functional groups in many biologically active molecules. The amidation of this compound can be achieved by first converting the carboxylic acids to their more reactive acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacid chloride can then be reacted with a primary or secondary amine to form the corresponding diamide.

Direct amidation of the dicarboxylic acid can also be accomplished using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide. These methods are generally high-yielding and tolerate a wide range of functional groups on the amine coupling partner.

| Reaction Type | Reagents | Solvent | Temperature (°C) | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Dimethyl 8-chloroquinoline-2,4-dicarboxylate |

| Esterification | Ethanol, EDC, DMAP | Dichloromethane | Room Temp | Diethyl 8-chloroquinoline-2,4-dicarboxylate |

| Amidation | 1. SOCl₂, 2. Benzylamine | Toluene | Reflux | N²,N⁴-dibenzyl-8-chloroquinoline-2,4-dicarboxamide |

| Amidation | Morpholine, HATU, DIPEA | DMF | Room Temp | 8-chloro-2,4-bis(morpholin-4-ylcarbonyl)quinoline |

Oxidation and Reduction Chemistry in Quinoline Carboxylic Acid Systems

The quinoline ring system is relatively electron-deficient, and this property is further enhanced by the presence of the electron-withdrawing chloro and carboxylic acid groups. This electronic nature influences the oxidation and reduction chemistry of this compound.

Oxidation: The quinoline ring is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, degradation of the ring system can occur. Selective oxidation of substituents on the quinoline ring, if present, would be a more common and synthetically useful transformation. For the parent this compound, the primary sites for oxidation are the carboxylic acid groups, which are already in a high oxidation state. Therefore, oxidative transformations would typically be focused on derivatives of this compound.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the reduction of the heterocyclic part of the quinoline system, affording a tetrahydroquinoline derivative. The conditions of the hydrogenation (pressure, temperature, and catalyst) can be controlled to achieve selective reduction.

The carboxylic acid groups can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acids to the corresponding alcohols and potentially also affect the quinoline ring. More selective reducing agents, such as borane (B79455) (BH₃), can be used to reduce the carboxylic acids to alcohols without affecting the quinoline ring. The chloro-substituent is generally stable to these reducing conditions.

| Transformation | Reagents and Conditions | Product |

| Ring Reduction | H₂, Pd/C, Ethanol, 50 psi | 8-Chloro-1,2,3,4-tetrahydroquinoline-2,4-dicarboxylic acid |

| Carboxylic Acid Reduction | BH₃·THF, THF, Reflux | (8-chloroquinoline-2,4-diyl)dimethanol |

These chemical transformations highlight the versatility of this compound as a synthetic intermediate for the preparation of a wide array of functionalized quinoline derivatives.

Reactivity and Mechanistic Aspects of 8 Chloroquinoline 2,4 Dicarboxylic Acid

Nucleophilic Substitution Reactions Involving the Chloroquinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a stable intermediate known as a Meisenheimer complex. quimicaorganica.org The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atom of the quinoline (B57606) ring. quimicaorganica.org

In the quinoline nucleus, chloro-substituents at positions 2 and 4 are particularly susceptible to nucleophilic displacement. quimicaorganica.org This heightened reactivity is due to the direct electronic communication with the ring nitrogen, which can effectively stabilize the negative charge of the reaction intermediate. Studies have shown that the 4-position is often slightly more reactive than the 2-position. quimicaorganica.orgresearchgate.net

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and selectivity of nucleophilic substitution reactions on the quinoline core are profoundly affected by the nature and position of its substituents. Electron-withdrawing groups enhance the ring's susceptibility to nucleophilic attack by lowering its electron density and stabilizing the anionic intermediate.

In 8-Chloroquinoline-2,4-dicarboxylic acid, the key substituents are:

Two Carboxylic Acid Groups (at C-2 and C-4): As potent electron-withdrawing groups, they significantly decrease the electron density across the entire quinoline ring system. This global deactivation makes the ring more electrophilic and thus more susceptible to attack by nucleophiles. Their presence is expected to increase the reactivity of the C-8 chloro group compared to an unsubstituted 8-chloroquinoline (B1195068).

One Chloro Group (at C-8): The chlorine atom itself is an electron-withdrawing group via induction, further contributing to the electrophilicity of the carbon it is attached to.

The combined effect of these three electron-withdrawing substituents renders the C-8 position in this compound significantly more activated towards nucleophilic substitution than in 8-chloroquinoline alone. Research on related quinoline derivatives has consistently shown that electron-withdrawing substituents facilitate these reactions, often leading to higher yields and milder required reaction conditions. For instance, studies on anilines with electron-withdrawing groups, which are precursors in some quinoline syntheses, typically show lower reactivity, but specific reaction conditions can overcome this to produce electron-deficient quinolines. nih.gov The presence of such groups is a critical factor in the molecular action mechanisms of various quinoline derivatives. researchgate.net

| Substituent Type | Electronic Effect | Influence on SNAr Rate | Example Group |

|---|---|---|---|

| Strongly Activating | Strong Electron-Withdrawing | Greatly Increases | -NO2 |

| Activating | Electron-Withdrawing | Increases | -COOH, -CN |

| Deactivating | Electron-Donating | Decreases | -CH3, -OCH3 |

| Halogens | Inductively Withdrawing, Resonantly Donating | Slightly Increases | -Cl, -Br |

Solvent Effects and Catalysis in Quinoline Reactivity

The choice of solvent and the use of catalysts are critical in controlling the outcome of nucleophilic substitution reactions on chloroquinolines. Solvents can influence reaction rates by stabilizing reactants, intermediates, and transition states.

Solvent Effects:

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile (B52724) are frequently used for SNAr reactions. mdpi.comnih.gov They are effective at solvating cations while leaving the nucleophile relatively "bare" and highly reactive. In a study on the reaction of 2-chloroquinoxaline (B48734) with piperidine, the rate constant was shown to increase in aqueous solutions containing DMSO or DMF. researchgate.net

Polar Protic Solvents: Solvents such as methanol (B129727) or ethanol (B145695) can also be used. They can facilitate the reaction by stabilizing the leaving group through hydrogen bonding. researchgate.net However, they may also solvate the nucleophile, potentially reducing its reactivity. In some cases, protic solvents can be detrimental to the reaction, leading to byproducts. nih.gov

Catalysis:

Base Catalysis: Bases are often employed to deprotonate the nucleophile, thereby increasing its nucleophilicity. researchgate.net In reactions involving amines or thiols, a base is typically added to facilitate the reaction and neutralize the acid (e.g., HCl) generated during the substitution. mdpi.comresearchgate.net

| Condition | Type | General Effect on Reaction Rate | Mechanism of Action |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally Increases | Enhances nucleophile reactivity by minimizing solvation. |

| Polar Protic (e.g., Ethanol, Methanol) | Variable | Can stabilize leaving group but may solvate and deactivate the nucleophile. | |

| Catalyst | Acid (e.g., HCl) | Increases | Protonates the quinoline nitrogen, increasing ring electrophilicity. |

| Base (e.g., NEt3, K2CO3) | Increases | Deprotonates the nucleophile, increasing its strength. |

Spectroscopic and Structural Analysis of this compound

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₁H₆ClNO₄), this method confirms its molecular weight and provides insight into its structural stability and fragmentation behavior under ionization. chemscene.comchemscene.com

The molecular weight of this compound is 251.62 g/mol . chemscene.comchemscene.com In mass spectrometry, the compound is expected to exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a distinctive isotopic pattern for the molecular ion is anticipated, with a primary peak [M]⁺ at m/z 251 and a secondary peak [M+2]⁺ at m/z 253, with the latter having roughly one-third the intensity of the former.

While specific experimental fragmentation data for this compound is not widely available in published literature, a predicted fragmentation pattern can be inferred based on the known behavior of carboxylic acids and chloroquinoline derivatives. libretexts.orgnih.govresearchgate.net The fragmentation of dicarboxylic acids is often characterized by the sequential loss of small, stable molecules. researchgate.net Common fragmentation pathways include:

Decarboxylation: The loss of one or both carboxyl groups, typically as carbon dioxide (CO₂, 44 Da). The loss of a carboxyl radical (•COOH, 45 Da) is also a prominent fragmentation pathway for carboxylic acids. libretexts.org

Dehydration: The elimination of a water molecule (H₂O, 18 Da).

Loss of Carbon Monoxide: Following decarboxylation, the resulting ion may lose carbon monoxide (CO, 28 Da).

The stable aromatic quinoline core would likely remain intact as a major fragment in the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Predicted Ion/Fragment | Description |

|---|---|---|

| 251 / 253 | [C₁₁H₆³⁵ClNO₄]⁺ / [C₁₁H₆³⁷ClNO₄]⁺ | Molecular Ion Peak ([M]⁺ / [M+2]⁺) |

| 206 / 208 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 162 / 164 | [M - 2COOH]⁺ | Loss of two carboxyl radicals |

Note: The table is based on predicted fragmentation patterns and has not been confirmed by experimental data.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, the specific details of its solid-state structure, including unit cell parameters, space group, and intramolecular dimensions, have not been experimentally determined or reported. Such an analysis would be a valuable contribution to the chemical literature, providing insight into the compound's hydrogen bonding networks, molecular planarity, and intermolecular interactions (such as π-π stacking) which are characteristic of similar heterocyclic structures. mdpi.com

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

DFT is a computational method that models the electronic structure of atoms and molecules to predict their properties. It is widely used for its balance of accuracy and computational cost.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like 8-Chloroquinoline-2,4-dicarboxylic acid, which has rotatable bonds associated with the carboxylic acid groups, conformational analysis would be performed. This involves systematically rotating these bonds to identify all possible stable conformers and determining their relative energies to find the most stable, or ground-state, conformation. This process is crucial as the molecular conformation influences its physical and chemical properties.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are often compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. This provides a detailed understanding of the molecule's vibrational dynamics. For this compound, this would involve identifying the characteristic vibrational modes of the quinoline (B57606) ring, the C-Cl bond, and the carboxylic acid groups.

Theoretical prediction of NMR chemical shifts is another important application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical values are then compared with experimental NMR data to help in the assignment of signals and to confirm the molecular structure. For this compound, these calculations would predict the chemical shifts for all hydrogen and carbon atoms in the molecule.

Electronic Structure and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic structure of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the sites of electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green indicates regions of neutral potential. For this compound, the MEP map would highlight the electron-rich areas around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline ring, and potentially electron-deficient regions on the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular bonding, charge distribution, and delocalization of electron density. aiu.edudergi-fytronix.com This analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

A hypothetical data table for such an analysis might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N5 | π* (C4-C10) | Value |

| LP (3) Cl1 | σ* (C8-C9) | Value |

| π (C6-C7) | π* (C8-C9) | Value |

| LP (2) O12 | σ* (C2-C11) | Value |

| This table is illustrative; specific values for this compound are not available. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to visualize regions of high electron localization in a molecule. rsc.orgjussieu.fr They provide a clear depiction of chemical bonds, lone pairs, and atomic shells, offering a visual representation that aligns with classical chemical concepts like Lewis structures. scispace.comresearchgate.net

An ELF/LOL analysis of this compound would generate 3D topological maps. These maps would show basins of high electron density corresponding to the covalent bonds (e.g., C-C, C-N, C-H, C-Cl, C=O, O-H) and the lone pairs on the nitrogen, oxygen, and chlorine atoms. The analysis would allow for a qualitative and quantitative assessment of the electron-pairing and localization within the molecule, highlighting the electronic structure of the fused aromatic rings and the functional groups.

Theoretical Insights into Chemical Reactivity

Quantum chemical calculations can predict the reactivity of a molecule by identifying its most reactive sites for electrophilic, nucleophilic, and radical attacks.

Fukui Functions and Local Reactivity Sites

Fukui functions are descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites within a molecule. nih.gov By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint where a molecule is most susceptible to attack. researchgate.net

f(r) for nucleophilic attack (attack by an electron donor)

f(r) for electrophilic attack (attack by an electron acceptor)

f(r) for radical attack

For this compound, calculating Fukui indices for each atom would reveal the specific atoms most likely to participate in chemical reactions. For example, it could predict whether an incoming nucleophile would preferentially attack one of the carboxylic carbons or a position on the quinoline ring.

A representative data table would list the Fukui indices for each atom:

| Atom | f | f | f |

| C2 | Value | Value | Value |

| C4 | Value | Value | Value |

| N5 | Value | Value | Value |

| C8 | Value | Value | Value |

| Cl1 | Value | Value | Value |

| This table is illustrative; specific values for this compound are not available. |

Ionization Potential and Electron Affinity Derived Parameters

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity. From these, key parameters can be derived:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Global Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution.

Electronegativity (χ) = (I + A) / 2 : Measures the ability to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : Measures the propensity to accept electrons.

| Parameter | Definition | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value |

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Global Hardness (η) | (I - A) / 2 | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

| This table is illustrative; specific values for this compound are not available. |

Bond Dissociation Energies and Radical Scavenging Mechanisms (HAT, SET-PT Pathways)

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.edu It is a direct measure of bond strength and is crucial for predicting the stability of radicals formed upon bond cleavage. masterorganicchemistry.comresearchgate.net For antioxidant activity, the BDE of O-H and C-H bonds are particularly important.

A theoretical study would calculate the BDE for the O-H bonds of the two carboxylic acid groups in this compound. A lower BDE would indicate a higher propensity for the molecule to act as a radical scavenger via the Hydrogen Atom Transfer (HAT) mechanism. nih.govmdpi.com Other potential mechanisms, such as Sequential Electron Transfer-Proton Transfer (SET-PT), could also be investigated by calculating ionization potentials and proton affinities. Comparing the thermodynamics of these pathways would clarify the most probable antioxidant mechanism for the molecule.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications and optical data processing. mdpi.com Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). dntb.gov.uauobasrah.edu.iqresearchgate.net A large hyperpolarizability value indicates a strong NLO response.

For this compound, these calculations would determine its potential as an NLO material. The presence of an electron-rich aromatic system and functional groups that can create charge asymmetry suggests it might possess NLO properties, but quantitative calculations are required for confirmation.

| Parameter | Description | Value (a.u.) |

| μ | Dipole Moment | Value |

| α | Linear Polarizability | Value |

| β₀ | First-Order Hyperpolarizability | Value |

| This table is illustrative; specific values for this compound are not available. |

Thermodynamic Parameter Computations (e.g., Enthalpy, Entropy, Heat Capacity)

Quantum chemical calculations can also predict the thermodynamic properties of molecules. These computations are typically performed by first optimizing the molecular geometry to find the lowest energy structure and then calculating the vibrational frequencies. From these frequencies, various thermodynamic parameters can be derived using statistical mechanics.

Enthalpy (H) is a measure of the total energy of a thermodynamic system. Computationally, the change in enthalpy (ΔH) for a reaction can be calculated, which indicates whether a reaction is exothermic or endothermic.

Entropy (S) is a measure of the disorder or randomness of a system. It is calculated from the vibrational, rotational, and translational contributions to the partition function.

Heat Capacity (C) is the amount of heat required to raise the temperature of a substance by a certain amount. The constant volume heat capacity (Cv) and constant pressure heat capacity (Cp) can be both be computed.

A DFT study on the parent molecule, quinoline, provides calculated values for several thermodynamic parameters at a standard temperature (298.15 K). scirp.org These values offer a baseline for understanding the thermodynamic behavior of its derivatives. The substitution of functional groups, such as a chlorine atom and two carboxylic acid groups in this compound, would be expected to alter these thermodynamic properties.

An illustrative table of calculated thermodynamic parameters for quinoline is presented below.

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Value in kcal/mol |

| Thermal Energy (E) | Value in kcal/mol |

| Heat Capacity (Cv) | Value in cal/mol·K |

| Entropy (S) | Value in cal/mol·K |

This table demonstrates the type of thermodynamic data that can be obtained from computational studies, based on findings for the parent quinoline molecule. scirp.org

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Properties of 8-Chloroquinoline-2,4-dicarboxylic Acid

The coordination behavior of this compound is defined by its structural and electronic characteristics. The presence of a nitrogen atom within the quinoline (B57606) ring and two carboxylic acid groups at the 2- and 4-positions provides multiple points of attachment for metal ions. The chloro-substituent at the 8-position can also influence the electronic properties and steric accessibility of the coordination sites.

Multidentate N,O-Donor Coordination Modes

This compound is a classic example of a multidentate N,O-donor ligand. Upon deprotonation, both carboxylate groups can engage in coordination with metal centers. The nitrogen atom of the quinoline ring can also act as a donor site. This versatility allows for a variety of coordination modes. In known complexes of the parent compound, quinoline-2,4-dicarboxylic acid, with lanthanide ions, the ligand has been observed to adopt several coordination behaviors, including acting as a tetradentate bridging-chelating ligand that connects three different metal centers. nih.gov One of the common motifs involves the carboxylate group at the 2-position acting as a monodentate group, which, along with the quinoline nitrogen, forms a stable five-membered chelate ring with a metal ion. nih.gov The carboxylate group at the 4-position can exhibit further diversity, for instance, by adopting a bidentate-bridging mode. nih.gov

Chelation Capabilities with Transition and Lanthanide Metal Ions

The arrangement of the nitrogen donor and the carboxylate group at the 2-position makes this compound an excellent chelating agent. This chelation is crucial for the formation of stable metal complexes. While detailed studies on this specific chloro-derivative with a wide range of metals are not abundant, extensive research on the closely related quinoline-2,4-dicarboxylic acid with lanthanide ions such as Nd(III), Eu(III), Tb(III), and Er(III) has demonstrated its strong chelating ability. nih.gov These lanthanide complexes often exhibit high coordination numbers, with the ligand wrapping around the large metal ions. nih.gov The principles of chelation with transition metals are also well-established for similar N-heterocyclic carboxylate ligands, suggesting that this compound would form stable complexes with these metals as well. The presence of the chloro group may subtly alter the stability constants of these complexes compared to the unsubstituted analogue due to its electron-withdrawing nature.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The construction of metallosupramolecular architectures from this compound and metal ions is typically achieved under specific reaction conditions that promote the self-assembly of the components into crystalline solids.

Hydro/Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) and Networks

Hydrothermal and solvothermal methods are the most common and effective techniques for the synthesis of coordination polymers and MOFs using ligands like this compound. researchgate.netrsc.org These methods involve heating the reactants (a metal salt and the ligand) in a sealed vessel in water or an organic solvent at elevated temperatures and pressures. researchgate.net Such conditions facilitate the dissolution of the precursors and promote the growth of high-quality single crystals suitable for structural analysis. researchgate.net For the parent ligand, quinoline-2,4-dicarboxylic acid, hydrothermal synthesis with lanthanide nitrates at temperatures ranging from 100 to 150 °C has been successfully employed to generate a series of three-dimensional coordination polymers. nih.gov

Crystallographic Analysis of Coordination Compounds

For instance, crystallographic analysis of coordination polymers formed from quinoline-2,4-dicarboxylic acid and lanthanide ions has revealed intricate 3D frameworks. In a series of isostructural compounds with the general formula [Ln₂(Qdca)₃(H₂O)₄]·H₂O (where Ln = Nd, Eu, Tb), the metal centers are eight-coordinated. nih.gov The asymmetric unit contains two crystallographically independent metal ions, three ligand molecules, and coordinated water molecules. nih.gov The ligand exhibits multiple coordination modes, bridging and chelating the lanthanide ions to form a complex three-dimensional network. nih.gov

Below is a representative table of crystallographic data for a coordination polymer of Europium(III) with the parent ligand, quinoline-2,4-dicarboxylic acid (Qdca²⁻), synthesized hydrothermally.

| Parameter | [Eu₂(Qdca)₃(H₂O)₄]·H₂O nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.789(3) |

| b (Å) | 12.345(4) |

| c (Å) | 14.123(5) |

| α (°) | 89.87(3) |

| β (°) | 88.54(3) |

| γ (°) | 74.56(3) |

| Volume (ų) | 1645.1(9) |

| Z | 2 |

Data derived from studies on the unsubstituted quinoline-2,4-dicarboxylic acid ligand.

Selected bond lengths for the Europium(III) complex are also illustrative of the coordination environment.

| Bond | Length (Å) nih.gov |

| Eu–O(carboxylate) | 2.280(4)–2.424(4) |

| Eu–N | 2.689(5)–2.830(4) |

| Eu–O(water) | 2.454(4)–2.473(5) |

Data derived from studies on the unsubstituted quinoline-2,4-dicarboxylic acid ligand.

Impact of Synthetic Conditions on Coordination Polymer Topology

The final structure and topology of a coordination polymer are highly sensitive to the synthetic conditions employed. Factors such as temperature, solvent, pH, and the molar ratios of reactants can significantly influence the outcome of the self-assembly process. researchgate.net Even subtle changes can lead to the formation of different crystalline phases with distinct network topologies.

In the case of lanthanide coordination polymers with quinoline-2,4-dicarboxylic acid, temperature has been shown to be a critical parameter. nih.gov Syntheses conducted at 100, 120, and 150 °C yielded different structural types for the same metal ion. For example, with Nd(III) and Eu(III), different phases were obtained at different temperatures. nih.gov For Er(III), coordination polymers obtained at 100 and 120 °C were isostructural, but a different, undefined crystal structure was formed at 150 °C. nih.gov This demonstrates that temperature can be used as a tool to tune the dimensionality and topology of the resulting metallosupramolecular architectures.

Catalytic Applications of Metal Complexes

Direct experimental studies detailing the catalytic activity of metal complexes of this compound in a broad range of organic transformations are limited in publicly available research. However, based on the well-documented catalytic capabilities of metal complexes featuring other substituted quinoline ligands, several potential areas of application can be postulated. Quinoline-based metal complexes are known to be effective catalysts in various reactions, and it is reasonable to infer that complexes of this compound could exhibit activity in similar transformations. scilit.comresearchgate.net

Potential catalytic applications could include:

Oxidation Reactions: Copper complexes with quinoline derivatives have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The electronic properties of the quinoline ligand play a crucial role in the catalytic efficiency of these complexes.

C-H Activation and Functionalization: Palladium-catalyzed C-H halogenation of heterocyclic carboxylic acids has been successfully achieved using quinoline-based ligands. acs.org This suggests that palladium complexes of this compound could potentially catalyze similar C-H functionalization reactions.

Coupling Reactions: The quinoline moiety is a key component in ligands for various metal-catalyzed cross-coupling reactions. mdpi.com Metal complexes of the title compound could potentially be explored as catalysts in reactions such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in synthetic organic chemistry.

It is important to note that the actual catalytic performance would be highly dependent on the choice of the metal center, the reaction conditions, and the specific substrate. The presence of the chloro and dicarboxylic acid functionalities on the quinoline ring will undoubtedly influence the solubility, stability, and electronic properties of the resulting metal complexes, thereby affecting their catalytic behavior.

The design of the ligand is a critical factor in determining the catalytic efficiency of a metal complex. In the case of this compound, the substituents on the quinoline framework are expected to play a significant role in modulating the catalytic properties of its metal complexes.

The key features of this ligand that would influence catalytic efficiency are:

Electronic Effects of the Chloro Group: The chlorine atom at the 8-position is an electron-withdrawing group. This has a significant impact on the electron density of the quinoline ring system. acs.org An electron-withdrawing group can decrease the electron density at the coordinating nitrogen and oxygen atoms, which in turn affects the stability and reactivity of the metal complex. mdpi.com For instance, in some catalytic systems, electron-withdrawing groups on the ligand can enhance the catalytic activity by making the metal center more electrophilic. rsc.org However, in other cases, it might disfavor the formation of a stable metal-ligand bond, leading to lower catalytic activity. mdpi.com The chloro-substituted phenol (B47542) ring can also influence metal-binding affinity, lipophilicity, and cellular uptake, which are crucial for certain applications. mdpi.com

Coordinating Groups: The presence of two carboxylic acid groups at the 2- and 4-positions allows for multiple coordination modes. This dicarboxylate functionality can lead to the formation of stable chelate structures with metal ions, potentially enhancing the stability of the catalyst. The geometry of the resulting metal complex, which is dictated by the coordination of these groups, will have a direct impact on the accessibility of the catalytic active site to the substrates.

Steric Hindrance: The substituent at the 8-position can introduce steric hindrance around the metal center. This steric bulk can influence the substrate selectivity of the catalyst by controlling the approach of the reactants to the active site.

Below is a table summarizing the potential influence of the ligand's structural features on catalytic efficiency:

| Ligand Feature | Potential Effect on Catalytic Efficiency | Rationale |

| 8-Chloro Substituent (Electron-withdrawing) | May increase the Lewis acidity of the metal center, potentially enhancing activity in reactions involving nucleophilic attack on a coordinated substrate. | Electron-withdrawing groups can make the metal center more electron-deficient. rsc.org |

| May decrease the stability of the metal-ligand bond, potentially leading to catalyst deactivation in some systems. | Reduced electron density at the coordinating atoms can weaken the bond to the metal. mdpi.com | |

| 2,4-Dicarboxylic Acid Groups | Formation of stable chelate complexes can enhance catalyst stability and prevent leaching of the metal. | Multidentate ligands often form more stable complexes than monodentate ligands. |

| The rigid structure imposed by chelation can influence the stereoselectivity of the catalytic reaction. | The geometry of the active site is more defined in a rigid chelate structure. | |

| Overall Ligand Framework | The quinoline core provides a planar and aromatic system that can engage in π-stacking interactions with substrates or other components of the catalytic system. | Aromatic systems can participate in non-covalent interactions that can influence the reaction pathway. |

Further experimental and computational studies are necessary to fully elucidate the catalytic potential of metal complexes derived from this compound and to understand the precise role of its unique structural features in modulating catalytic efficiency.

Biological Activity and Mechanistic Probes of this compound: A Review of In Vitro and Computational Research

Comprehensive searches of scientific databases and literature have revealed a significant lack of specific research focused on the biological activities of the compound This compound . While the broader family of quinoline derivatives has been extensively investigated for its therapeutic potential, this particular molecule has not been the subject of published in vitro or computational studies regarding its antimicrobial, antiviral, anti-inflammatory, or anticancer properties.

The quinoline scaffold is a prominent feature in a multitude of compounds with diverse biological effects. For instance, various chloroquinoline analogues and quinoline-carboxylic acid derivatives have demonstrated significant bioactivity, forming the basis of numerous research endeavors. However, the specific substitution pattern of a chloro group at the 8th position combined with carboxylic acid groups at the 2nd and 4th positions of the quinoline ring system in "this compound" appears to be an under-investigated area of medicinal chemistry.

Consequently, this article cannot provide detailed research findings, data tables, or mechanistic investigations for the specified compound as per the requested outline, due to the absence of available scientific data. The following sections, which were intended to detail the biological activities of this compound, remain unpopulated for this reason.

Biological Activity and Mechanistic Probes in Vitro and Computational

Anticancer and Antitumor Biological Studies

In Vitro DNA Cleavage Studies

Currently, there is a lack of specific published research investigating the in vitro DNA cleavage capabilities of this compound. While the broader class of quinoline (B57606) derivatives has been a subject of such studies, with some compounds like quinoline oxime esters showing the ability to convert supercoiled plasmid DNA into nicked or linear forms, these findings cannot be directly extrapolated to the dicarboxylic acid variant. nih.gov Studies on other quinoline structures have explored their potential to interact with and cleave DNA under various conditions, but specific data for the 8-chloro substituted 2,4-dicarboxylic acid is not available in the reviewed scientific literature. nih.gov

Antioxidant Activity and Free Radical Scavenging Pathways

The antioxidant potential of this compound has not been specifically detailed in available research. The antioxidant and radical scavenging activities of the quinoline scaffold are known to be highly dependent on the nature and position of its substituents. For instance, studies on other chloroquinoline analogs, such as certain 2,7-dichloroquinoline (B1602032) derivatives, have demonstrated potent radical scavenging activity in assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) test, with some derivatives showing stronger activity than the ascorbic acid standard. researchgate.net Conversely, research on 8-hydroxyquinoline (B1678124) derivatives indicated generally low antioxidant activity. nih.gov Without direct experimental data, the antioxidant capacity of this compound remains uncharacterized.

Molecular Interaction Studies

The most significant biological activity reported for this compound is its role as an inhibitor of the glutamate (B1630785) vesicular transport (GVT) protein. nih.gov In a study that synthesized and evaluated a series of twenty-six quinoline-2,4-dicarboxylic acids (QDCs), the 8-chloro derivative was identified as a potent inhibitor of this transport system. nih.gov The GVT system is crucial for loading glutamate into synaptic vesicles, a key step in glutamatergic neurotransmission. The inhibition of this protein by compounds like this compound suggests its potential as a modulator of neurological processes. The study highlighted that halogen substitution at the 6- or 8-position of the quinoline ring was a key determinant of inhibitory potency. nih.gov

| Compound Class | Target Protein | Key Finding | Reference |

|---|---|---|---|

| Quinoline-2,4-dicarboxylic acids (QDCs) | Glutamate Vesicular Transport (GVT) Protein | Compounds with halogen substituents at the 6- or 8-position were found to be the most potent inhibitors. | nih.gov |

Specific molecular docking or dynamics simulation studies for this compound with its identified target, the GVT protein, are not prominently featured in the existing literature. However, computational methods are widely applied to other quinoline derivatives to understand their binding mechanisms. For example, molecular docking has been used to investigate the binding patterns of chloroquinoline analogs with targets like E. coli DNA gyrase B and to predict binding affinities. researchgate.net Such computational approaches would be invaluable in future research to elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—between this compound and the active site of the GVT protein, thereby explaining the experimentally observed inhibition.

Structure-Activity Relationship (SAR) Derivation

The structure-activity relationship for the quinoline-2,4-dicarboxylic acid series of GVT inhibitors is well-defined by existing research. nih.gov The biological potency of these compounds is significantly influenced by the substituents on the benzo portion of the quinoline ring.

Effect of the 8-Chloro Substituent: The presence of a halogen, specifically chlorine, at the 8-position is strongly correlated with potent inhibition of the GVT protein. This finding establishes the 8-position as a critical site for substitution to enhance biological activity within this class of compounds. nih.gov

Role of the Carboxylic Acid Groups: Broader SAR studies on other quinoline carboxylic acids have demonstrated a strict requirement for a carboxylic acid at the C(4) position for inhibitory activity against various enzymes, such as dihydroorotate (B8406146) dehydrogenase. nih.gov This suggests that the 4-carboxylate in this compound is likely a key pharmacophoric feature, potentially acting as a crucial anchor by forming hydrogen bonds or ionic interactions within the binding site of the GVT protein. The presence of a second carboxylic acid at the C(2) position further defines the molecule's electrostatic and steric profile, contributing to its specific binding affinity.

The combination of the electron-withdrawing chloro group at a key position and the dual carboxylic acid moieties creates a unique electronic and structural configuration that is favorable for potent inhibition of the glutamate vesicular transport system.

| Molecular Feature | Position | Impact on Biological Potency | Reference |

|---|---|---|---|

| Halogen Substituent | C-8 (and C-6) | Increases inhibitory potency against the GVT protein. | nih.gov |

| Carboxylic Acid | C-4 | Often a strict requirement for enzyme inhibition in this compound class. | nih.gov |

In Vitro Selectivity of this compound Remains Uncharacterized

Detailed investigations into the in vitro selectivity indices for the specific chemical compound this compound have not been reported in the reviewed scientific literature. While the broader class of quinoline derivatives has been a subject of extensive research, leading to the discovery of compounds with a wide array of biological activities, specific data quantifying the target-specific activity and selectivity of this compound is not publicly available.

Quinoline-based structures are known to interact with a variety of biological targets, acting as inhibitors for enzymes, and demonstrating antimicrobial and anticancer properties. For instance, various quinoline derivatives have been evaluated for their inhibitory activity against kinases, DNA topoisomerases, and viral enzymes. The selectivity of these compounds, a critical measure of their potential as therapeutic agents, is typically determined by comparing their inhibitory concentration (e.g., IC50) against the primary target versus a panel of other related or unrelated biological molecules. A high selectivity index, which represents a significant difference in potency between the intended target and off-targets, is a desirable characteristic for minimizing potential side effects.

However, in the case of this compound, specific studies detailing such selectivity profiles are absent from the current body of scientific publications. Consequently, no data tables of in vitro selectivity indices can be compiled for this particular compound at this time. Further research would be necessary to elucidate its biological activity and to determine its selectivity for any specific molecular targets.

Emerging Applications in Materials Science and Analytical Chemistry

Development of Novel Functional Materials

The quest for advanced materials with tailored properties has led researchers to explore the integration of highly functionalized organic molecules like 8-Chloroquinoline-2,4-dicarboxylic acid into various material matrices.

Integration into Polymers and Coatings for Enhanced Performance

While direct studies on the incorporation of this compound into polymers and coatings are still emerging, the broader family of quinoline (B57606) derivatives, particularly 8-hydroxyquinoline (B1678124), has shown significant promise in enhancing the performance of protective coatings. These compounds are known to act as effective corrosion inhibitors for various metals and alloys. researchgate.netmdpi.com The mechanism of inhibition often involves the formation of a protective complex with metal ions on the surface, which is facilitated by the chelating ability of the quinoline nitrogen and the oxygen atom of the hydroxyl group. mdpi.com

It is hypothesized that this compound could offer similar or enhanced anticorrosive properties. The carboxylic acid groups can improve the adhesion of the coating to the metal substrate and can also participate in the formation of a protective layer. The presence of the chlorine atom may further modify the electronic properties of the quinoline ring, potentially enhancing its interaction with the metal surface. The integration of such compounds into polymer matrices, for instance in an epoxy coating, could lead to the development of "smart" coatings with self-healing capabilities. researchgate.net

Application as Linkers in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. Dicarboxylic acids are a common choice for linkers due to their ability to bridge metal centers and form robust frameworks.

Quinoline-based dicarboxylic acids are particularly interesting as linkers because they can introduce additional functionalities, such as luminescence, into the resulting MOF. Research has demonstrated the successful synthesis of a series of novel 3D coordination polymers using quinoline-2,4-dicarboxylic acid and lanthanide(III) ions. nih.gov These studies have shown that the coordination modes of the quinoline-2,4-dicarboxylate ligand can be influenced by reaction conditions such as temperature, leading to structural diversity in the final MOF. nih.gov

Furthermore, a zirconium(IV)-based luminescent MOF has been synthesized using quinoline-2,6-dicarboxylic acid as the organic linker. nih.gov This MOF exhibited high sensitivity and selectivity in the detection of certain nitroaromatics and metal ions. nih.gov Given these findings, it is highly probable that this compound can also serve as an effective linker in the synthesis of novel MOFs with potentially interesting luminescent and catalytic properties. The presence of the chloro group could influence the electronic properties and the porosity of the resulting framework.

| MOF System | Metal Ion | Quinoline-Dicarboxylate Ligand | Key Finding |

| 3D Coordination Polymers | Lanthanide(III) ions (Nd, Eu, Tb, Er) | Quinoline-2,4-dicarboxylic acid | Temperature-dependent synthesis leads to structural diversity. nih.gov |

| Luminescent MOF | Zirconium(IV) | Quinoline-2,6-dicarboxylic acid | Highly sensitive and selective detection of 4-nitrophenol (B140041) and Fe(III) ions. nih.gov |

Utilization in Advanced Analytical Methods

The ability of this compound to form stable complexes with metal ions makes it a promising candidate for the development of new analytical reagents.

Reagent in Detection and Quantification Methodologies

Derivatives of 8-hydroxyquinoline are well-established reagents in analytical chemistry for the detection and quantification of metal ions. researchgate.netnih.gov The formation of metal complexes is often accompanied by a change in color or fluorescence, which can be measured to determine the concentration of the metal ion.

Studies on 8-hydroxyquinoline-2-carboxylic acid have demonstrated its strong chelating ability towards iron ions (Fe²⁺ and Fe³⁺). rsc.org This suggests that the dicarboxylic acid functionality does not hinder the metal-binding capacity of the quinoline core. Consequently, this compound is expected to exhibit similar chelating properties. The two carboxylic acid groups could potentially enhance the water solubility of the reagent and its metal complexes, which would be advantageous for applications in aqueous media. Furthermore, the chloro-substituent may modulate the selectivity of the reagent for different metal ions. The development of fluorescent chemosensors based on quinoline derivatives for the detection of specific metal ions like Cu²⁺ and Zn²⁺ has been an active area of research. asianpubs.orgresearchgate.net

Potential in Nonlinear Optics (NLO) Applications

Nonlinear optics (NLO) is the study of the interaction of intense light with matter, which can lead to the generation of new light frequencies and other optical phenomena. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

Quinoline and its derivatives are known to possess interesting electronic and optical properties. nih.gov Theoretical studies based on Density Functional Theory (DFT) have been employed to predict the NLO properties of various organic compounds, including quinoline derivatives. These studies have shown that the strategic placement of electron-donating and electron-withdrawing groups on the quinoline scaffold can lead to a significant enhancement of the second-order polarizability (β) and third-order susceptibility (χ⁽³⁾), which are key parameters for NLO materials.

While direct experimental or theoretical studies on the NLO properties of this compound are not yet widely available, its molecular structure suggests potential in this area. The quinoline ring provides the necessary π-conjugated system. The chlorine atom acts as an electron-withdrawing group, and the two carboxylic acid groups also have an electron-withdrawing nature. This combination of structural features could lead to a significant intramolecular charge transfer, which is a key requirement for a high NLO response. Further computational and experimental investigations are warranted to fully explore the NLO potential of this compound.

| Compound Family | Key Structural Feature | Investigated NLO Property |

| Triphenylamine-based α-cyanocinnamic acid derivatives | Donor-π-Acceptor system | Second-order polarizability (β) |

| Quinoline-carbazole compounds | Donor-Acceptor-Donor-π-Acceptor configuration | Hyperpolarizability (β) nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 8-chloroquinoline-2,4-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of 7-chloro-1H-indole-2,3-dione with 2-oxopropanoic acid under acidic conditions. In a reported procedure, polyphosphoric acid (PPA) is used as a catalyst, yielding 48% of the target compound after purification . Optimization strategies include:

- Temperature control : Maintaining reaction temperatures between 110–130°C to balance reaction rate and side-product formation.

- Catalyst stoichiometry : Adjusting PPA concentration to enhance cyclization efficiency.

- Post-reaction quenching : Using ice-cold water to precipitate the product and minimize hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Key methods include:

- <sup>1</sup>H NMR spectroscopy : Peaks in DMSO-d6 at δ 7.70–7.79 (m, 1H), 8.05–8.11 (m, 1H), and 8.72 (dd, J = 8.7, 0.9 Hz, 1H) confirm the quinoline backbone and substituent positions .

- LC-MS (ESI+) : A retention time (Rt) of 0.58 min and m/z 252.0 [M+H]<sup>+</sup> verify molecular weight and purity .

- Elemental analysis : Validates stoichiometry by matching experimental and theoretical C/H/N ratios.

Advanced Research Questions

Q. How can this compound be utilized as a linker in designing metal-organic frameworks (MOFs) with enhanced stability?

This compound’s dicarboxylate groups enable coordination with metal clusters (e.g., Zr6 nodes) to form robust MOFs. Key design considerations:

- Cluster-node geometry : The rigid quinoline backbone promotes framework porosity, while Zr6 clusters provide thermal stability (>500°C) and chemical resistance .

- Solvent-assisted synthesis : Using dimethylformamide (DMF) or water as solvents to facilitate ligand deprotonation and cluster assembly .

- Post-synthetic activation : Removing guest molecules via supercritical CO2 drying to preserve crystallinity and surface area (>3000 m<sup>2</sup>/g) .

Q. What strategies are employed to investigate the inhibitory potential of this compound derivatives against specific enzymes?

Derivatives can be screened using:

- Competitive inhibition assays : Monitoring enzyme activity (e.g., LigI amidohydrolase) in the presence of derivatives. Pyridine-2,4-dicarboxylic acid analogs show inhibition constants (Ki) of 40–75 μM, suggesting structural mimicry of natural substrates .

- Docking simulations : Aligning the chloro-quinoline core with enzyme active sites (e.g., GLUT1 transporters) to predict binding affinity .

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., esterification at C-2/C-4) to enhance selectivity and potency .

Q. How should researchers address contradictions in spectral data (e.g., NMR, LC-MS) when characterizing novel derivatives of this compound?

Systematic troubleshooting steps include:

- Isotopic labeling : Using deuterated solvents (e.g., DMSO-d6) to resolve overlapping <sup>1</sup>H NMR signals .

- High-resolution mass spectrometry (HRMS) : Confirming molecular formulas for unexpected m/z values.

- Alternative synthesis routes : Testing different catalysts (e.g., H3PO4 vs. PPA) to rule out byproducts .

- X-ray crystallography : Resolving ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.